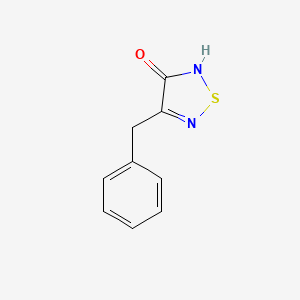

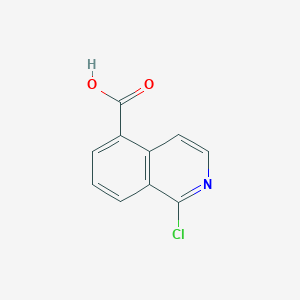

4-Benzyl-1,2,5-thiadiazol-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-Benzyl-1,2,5-thiadiazol-3-ol" is a derivative of the 1,2,5-thiadiazole family, which is a class of heterocyclic compounds containing a ring with two nitrogen and one sulfur atom. The benzyl group attached to the thiadiazole ring suggests potential for interesting chemical properties and biological activity. Research on similar compounds has shown a wide range of applications, including biological activity, material science, and synthetic chemistry .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and the formation of C-N and S-N bonds. For example, a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines was synthesized through molecular iodine-mediated oxidative cyclization . Similarly, benzo[1,2-c:3,4-c':5,6-c''] tris [1,2,5] thiadiazole was synthesized from its bis-thiadiazole precursor through nitration, amination, and cyclization reactions . These methods could potentially be adapted for the synthesis of "4-Benzyl-1,2,5-thiadiazol-3-ol".

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is crucial for their chemical and biological properties. For instance, the structure of the substituent groups on the thiadiazole ring can significantly affect molecular aggregation, as observed in the study of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and its derivatives . The molecular structure also influences the photophysical properties, as seen in the hybrid molecules containing benzo-2,1,3-thiadiazole, which showed large Stokes shift values .

Chemical Reactions Analysis

Thiadiazole derivatives participate in various chemical reactions. The base-promoted transformation of 4-(2-mercaptophenyl)-1,2,3-thiadiazoles leads to different products depending on the conditions, demonstrating the versatility of these compounds in chemical synthesis . The ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides to form 4H-benzo[b][1,4]thiazine 1,1-dioxides is another example of the reactivity of thiadiazole-related structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The spectroscopic studies of benzene-1,3-diol derivatives revealed the impact of solvent effects on molecular aggregation . The photophysical properties of benzo[c][1,2,5]thiadiazole derivatives were characterized by UV-vis absorption and emission fluorescence analysis, indicating their potential use in material science applications . The biological activity of benzylidene containing 1,3,4-thiadiazloe and thiazol compounds against various bacterial strains suggests that "4-Benzyl-1,2,5-thiadiazol-3-ol" could also exhibit similar properties .

Applications De Recherche Scientifique

Molecular Aggregation and Spectroscopic Studies

4-Benzyl-1,2,5-thiadiazol-3-ol derivatives have been studied for their unique molecular aggregation properties. Spectroscopic studies have revealed that these compounds exhibit varying fluorescence emission spectra and circular dichroism (CD) spectra in different organic solvents, indicating their potential in molecular aggregation and interaction studies. The structure of the substituent group on the molecule significantly affects these aggregation interactions, making these compounds suitable for research in molecular organization and fluorescence effects related to molecular aggregation (Matwijczuk et al., 2016).

Photovoltaic Properties

A star-shaped molecule derived from 4-Benzyl-1,2,5-thiadiazol-3-ol, with triphenylamine as the core and benzo[1,2,5]thiadiazol vinylene arms, has been designed for use in organic solar cells (OSCs). This molecule demonstrates strong absorption in the visible wavelength range and exhibits promising photovoltaic properties, including a high open-circuit voltage and power conversion efficiency, underlining its potential as a material for organic photovoltaics (Wu et al., 2009).

Liposome Systems in Spectroscopy

4-Benzyl-1,2,5-thiadiazol-3-ol derivatives have been utilized in spectroscopic studies of liposome systems. These studies provide insights into the molecular organization of these compounds in lipid multilayers and their interactions with lipid hydrocarbon chains. The findings are significant for understanding the phenomenon of molecular aggregation in biological systems (Kluczyk et al., 2016).

Electrochemical and Optical Properties

In the field of materials science, 4-Benzyl-1,2,5-thiadiazol-3-ol and related compounds have been explored for their electrochemical and optical properties. These studies are crucial for developing new materials with potential applications in electronics and photonics. The solubility and electronic properties of these polymers have been particularly noted, highlighting their suitability for applications like blue electrochromic polymers (Karakus et al., 2012).

Orientations Futures

Thiadiazole is a pharmacologically significant scaffold and is present as a core structural component in an array of drug categories . Therefore, it remains a therapeutic target for the development of novel leads in medicinal chemistry . Future research could focus on the development of new thiadiazole derivatives with improved pharmacological properties .

Propriétés

IUPAC Name |

4-benzyl-1,2,5-thiadiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-9-8(10-13-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHDRLWOGCTEKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NSNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1,2,5-thiadiazol-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)